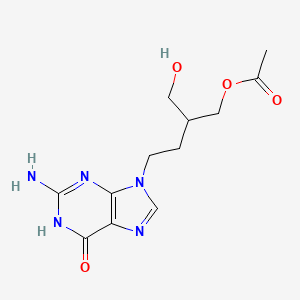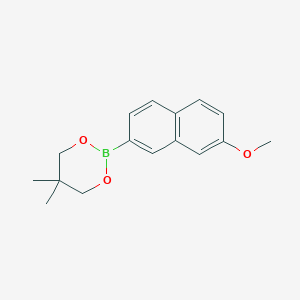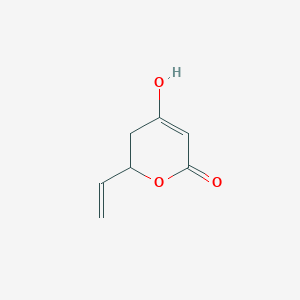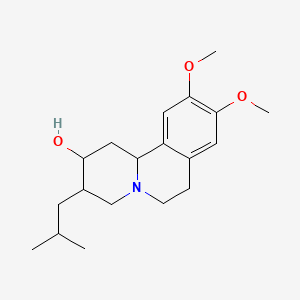
Penciclovirmonoacetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-, also known as 6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-, is a useful research compound. Its molecular formula is C₁₂H₁₇N₅O₄ and its molecular weight is 295.29. The purity is usually 95%.
BenchChem offers high-quality 6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung von SARS-CoV-2
Penciclovir wurde auf sein Potenzial zur Hemmung von SARS-CoV-2 untersucht. Es ist ein Nukleotidanalog, das die RNA-Replikation stoppen kann, indem es das Enzym RNA-abhängige RNA-Polymerase hemmt {svg_1}. Molekulardynamische Studien wurden durchgeführt, um Einblicke in den Hemmmechanismus von Penciclovir zu gewinnen {svg_2}.
Antivirale Aktivität gegen Herpesviren
Penciclovir hat ein ähnliches Wirkungsspektrum gegen humane Herpesviren wie Aciclovir. Beide Verbindungen haben eine gute Aktivität gegen Herpes-simplex-Viren Typ 1 und 2 (HSV-1, HSV-2), Varizella-Zoster-Virus (VZV) und Epstein-Barr-Virus (EBV). Wie Aciclovir hat Penciclovir eine geringe Aktivität gegen Cytomegalievirus (CMV) {svg_3}.
Hemmung von Aciclovir-resistenten Stämmen
Bestimmte Aciclovir-resistente Stämme, von denen einige klinischen Ursprungs waren und alle eine veränderte Thymidinkinase oder DNA-Polymerase exprimierten, waren empfindlich gegenüber Penciclovir {svg_4}. Dies deutet darauf hin, dass Penciclovir eine potenzielle Behandlungsoption für Infektionen sein könnte, die gegen Aciclovir resistent sind.
Hemmung von Foscarnet-resistenten HSV-Isolaten
Eine Reihe von Foscarnet-resistenten HSV-Isolaten schienen sowohl gegenüber Penciclovir als auch gegenüber Aciclovir empfindlich zu sein {svg_5}. Dies deutet darauf hin, dass Penciclovir in Fällen eingesetzt werden könnte, in denen Foscarnet-resistentes HSV vorhanden ist.
Selektivität und Kreuzresistenzmuster
Penciclovir ist ein hochspezifisches Antiherpesvirus-Mittel. Die vergleichende Aktivität von Penciclovir und Aciclovir hing sowohl von der Wirtszelle als auch vom Assay ab. Während Penciclovir unter bestimmten Umständen aktiver war als Aciclovir, wurden die Aktivitäten der beiden Verbindungen insgesamt als vergleichbar betrachtet {svg_6}.
Wirkmechanismus
Target of Action
Penciclovir Monoacetate primarily targets the Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) . These viruses are responsible for causing various herpesvirus infections .
Mode of Action
Penciclovir Monoacetate, in its initial form, is inactive. Within a virally infected cell, a viral thymidine kinase adds a phosphate group to the penciclovir molecule, which is the rate-limiting step in the activation of penciclovir . Cellular kinases then add two more phosphate groups, producing the active penciclovir triphosphate . This activated form inhibits viral DNA polymerase, thus impairing the ability of the virus to replicate within the cell .
Biochemical Pathways
The activated form of Penciclovir Monoacetate, penciclovir triphosphate, selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate . This results in the impairment of the virus’s ability to replicate within the cell .
Pharmacokinetics
Penciclovir displays linear pharmacokinetics in the anticipated therapeutic dose range of famciclovir . Peak plasma concentrations of penciclovir were obtained at median times of 0.5–0.75 h after dosing . The areas under the concentration versus time curves (AUC) and the peak penciclovir concentration (Cmax) increased linearly with the dose of famciclovir .
Result of Action
The activated drug inhibits the viral DNA polymerase, impairing the ability of the virus to replicate within the cell . This results in a reduction in the severity and duration of herpesvirus infections .
Action Environment
Environmental factors such as temperature can influence the stability of Penciclovir Monoacetate. Solid-state characterization showed that both penciclovir and lysine were crystalline materials with melting points at 278.27 °C and 260.91 °C, respectively . Compatibility studies of penciclovir and lysine indicated a possible interaction between these substances, as evidenced by a single melting point at 253.10 °C .
Eigenschaften
IUPAC Name |
[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-7(19)21-5-8(4-18)2-3-17-6-14-9-10(17)15-12(13)16-11(9)20/h6,8,18H,2-5H2,1H3,(H3,13,15,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPBRZXGEFQVAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=C1N=C(NC2=O)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-methoxybenzo[a]pyrene](/img/structure/B1144987.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1144992.png)


